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Abstract
ReN001 (also known as mavodelpar) is a potent and selective agonist of the Peroxisome

Proliferator-Activated Receptor delta (PPARδ).[1][2] It was investigated as a potential

therapeutic agent for primary mitochondrial myopathy (PMM), a group of genetic disorders

characterized by impaired mitochondrial function and energy production.[1][2] The therapeutic

rationale was based on the hypothesis that activation of PPARδ would stimulate mitochondrial

biogenesis and enhance fatty acid oxidation, thereby compensating for the underlying

mitochondrial defects in PMM patients.[3][4] Preclinical studies in mouse models suggested

that mavodelpar increased the expression of genes involved in fatty acid metabolism, oxidative

phosphorylation, and mitochondrial biogenesis.[3] However, the clinical development program

for ReN001 in PMM was discontinued after the pivotal Phase 2b STRIDE study failed to meet

its primary and secondary efficacy endpoints.[1][2] These application notes provide an

overview of the preclinical rationale, clinical trial designs, and relevant experimental protocols

for the study of ReN001 and other PPARδ agonists in the context of PMM research.

Introduction
Primary mitochondrial myopathies (PMM) are a heterogeneous group of debilitating genetic

disorders caused by mutations in either mitochondrial DNA (mtDNA) or nuclear DNA (nDNA)
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that impair the function of the mitochondrial respiratory chain.[1] This leads to deficient ATP

production, particularly in tissues with high energy demand such as skeletal muscle, brain, and

heart.[1] Clinical manifestations in PMM patients include severe muscle weakness, exercise

intolerance, and fatigue.[1] Currently, there are no approved disease-modifying therapies for

PMM.

ReN001 (mavodelpar) is a selective PPARδ agonist.[1][2] PPARδ is a nuclear receptor that

plays a key role in the regulation of cellular metabolism. Its activation is known to promote the

expression of genes involved in mitochondrial biogenesis, fatty acid oxidation, and oxidative

phosphorylation, largely through the coactivator PGC-1α.[5] The therapeutic hypothesis for

ReN001 in PMM was that by stimulating these pathways, it could increase the number and

function of mitochondria, thereby improving muscle performance and alleviating symptoms.

While preclinical data in mouse models were promising, the pivotal STRIDE clinical trial in adult

PMM patients did not demonstrate a significant improvement in the primary endpoint, the 12-

minute walk test (12MWT), or key secondary endpoints related to fatigue.[1][2] Consequently,

the development of mavodelpar for PMM has been halted.[1] This document serves as a

resource for researchers interested in the PPARδ pathway for mitochondrial diseases,

providing context from the ReN001 studies and detailed protocols for further investigation.

Data Presentation
Preclinical Data
Quantitative data from the preclinical studies of ReN001 in mouse models of PMM have not

been extensively published. However, a poster presentation at the Society for Inherited

Metabolic Disorders (SIMD) Annual Meeting in 2023 described qualitative findings.[3]

Table 1: Summary of Preclinical Findings for ReN001 in a Mouse Model of Mitochondrial

Myopathy
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Parameter Observation Reported At

Gene Expression

Fatty Acid Metabolism Increased SIMD 2023[3]

Oxidative Phosphorylation Increased SIMD 2023[3]

Mitochondrial Biogenesis Increased SIMD 2023[3]

Mitochondrial Function

Fatty Acid Metabolism Increased SIMD 2023[3]

Clinical Trial Data
The pivotal STRIDE (NCT04535609) and other clinical trials of ReN001 in PMM were

terminated or suspended due to a lack of efficacy.[1][2] While the trials did not meet their

endpoints, the design and outcome measures are valuable for future clinical research in PMM.

Specific quantitative data from these trials have not been publicly released. The following

tables outline the key efficacy endpoints that were assessed.

Table 2: Primary and Secondary Endpoints for the STRIDE (NCT04535609) Clinical Trial

Endpoint Type Endpoint Time Frame

Primary
Change from Baseline in the

12-Minute Walk Test (12MWT)
24 Weeks

Secondary

Change from Baseline in the

PROMIS® Short Form Fatigue

13a Score

24 Weeks

Table 3: Exploratory Endpoints for the STRIDE (NCT04535609) Clinical Trial
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Endpoint

Modified Fatigue Impact Scale (MFIS)

Patient Global Impression of Change (PGIC)

Patient Global Impression of Severity (PGIS)

30-Second Sit-To-Stand (30STS) Test

Brief Pain Inventory (BPI)

36-Item Health Survey (SF-36)

Work Productivity and Activity Impairment Questionnaire: Specific Health Problem (WPAI:SHP)

Pedometer Step Count

Experimental Protocols
The following are representative protocols for the in vitro and in vivo study of PPARδ agonists

like ReN001 in the context of PMM research.

In Vitro Protocol: Assessing the Effect of a PPARδ
Agonist on Mitochondrial Biogenesis and Function in
PMM Patient-Derived Myoblasts

Cell Culture:

Culture PMM patient-derived myoblasts and healthy control myoblasts in a suitable growth

medium (e.g., DMEM supplemented with 20% fetal bovine serum, 1% penicillin-

streptomycin, and essential amino acids) at 37°C in a humidified atmosphere of 5% CO2.

Differentiate myoblasts into myotubes by switching to a differentiation medium (e.g.,

DMEM with 2% horse serum) for 5-7 days.

Treatment with PPARδ Agonist:

Prepare a stock solution of the PPARδ agonist (e.g., ReN001) in a suitable solvent (e.g.,

DMSO).
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Treat differentiated myotubes with the PPARδ agonist at various concentrations (e.g., 10

nM, 100 nM, 1 µM) or with vehicle control (DMSO) for a specified duration (e.g., 24, 48, or

72 hours).

Assessment of Mitochondrial Biogenesis:

Gene Expression Analysis (qPCR):

Isolate total RNA from treated and control myotubes using a commercial kit.

Synthesize cDNA using a reverse transcription kit.

Perform quantitative PCR using primers for key mitochondrial biogenesis genes: PGC-

1α, NRF1, TFAM.

Normalize expression to a housekeeping gene (e.g., GAPDH).

Mitochondrial DNA (mtDNA) Content:

Isolate total DNA from treated and control myotubes.

Perform qPCR using primers for a mitochondrial gene (e.g., MT-CO2) and a nuclear

gene (e.g., B2M).

Calculate the ratio of mitochondrial to nuclear DNA.

Assessment of Mitochondrial Function:

Oxygen Consumption Rate (OCR) Measurement:

Seed myotubes in a Seahorse XF cell culture microplate.

Treat with the PPARδ agonist as described above.

Measure basal OCR and OCR after sequential injections of oligomycin, FCCP, and

rotenone/antimycin A using a Seahorse XF Analyzer.

Calculate basal respiration, ATP-linked respiration, maximal respiration, and spare

respiratory capacity.
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Mitochondrial Membrane Potential (ΔΨm) Assay:

Stain treated and control myotubes with a potentiometric dye such as TMRM or JC-1.

Analyze fluorescence intensity using a fluorescence microscope or a flow cytometer. A

decrease in the red/green fluorescence ratio for JC-1 or a decrease in TMRM

fluorescence indicates depolarization.

In Vivo Protocol: Evaluating the Efficacy of a PPARδ
Agonist in a Mouse Model of Mitochondrial Myopathy

Animal Model:

Use a relevant mouse model of mitochondrial myopathy (e.g., a knock-out model for a

specific mitochondrial protein).

House animals under standard conditions with ad libitum access to food and water.

Drug Administration:

Administer the PPARδ agonist (e.g., ReN001) or vehicle control to the mice via a suitable

route (e.g., oral gavage) at a predetermined dose and frequency for a specified duration

(e.g., 4-8 weeks).

Functional Assessment:

Exercise Endurance:

Perform treadmill running tests at baseline and at the end of the treatment period.

Measure the total distance run and the time to exhaustion.

Muscle Strength:

Measure grip strength using a grip strength meter at baseline and at the end of the

treatment period.

Tissue Collection and Analysis:
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At the end of the study, euthanize the mice and collect skeletal muscle (e.g.,

gastrocnemius, tibialis anterior) and heart tissue.

Histology:

Perform H&E staining to assess muscle fiber morphology.

Perform succinate dehydrogenase (SDH) and cytochrome c oxidase (COX) staining to

identify ragged-red fibers and COX-deficient fibers.

Biochemical Assays:

Isolate mitochondria from fresh tissue.

Measure the activity of individual respiratory chain complexes using spectrophotometric

assays.

Gene and Protein Expression:

Analyze the expression of key genes and proteins related to mitochondrial biogenesis

and function (e.g., PGC-1α, NRF1, TFAM, OXPHOS subunits) using qPCR and

Western blotting.

Visualizations

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10857760?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Extracellular Space Cytoplasm

Nucleus Mitochondrion

ReN001
(Mavodelpar)

PPARδ/RXR
Heterodimer

Binds and Activates PPREBinds to

PGC-1α GeneActivates Transcription

Fatty Acid
Oxidation Genes

Activates Transcription

OXPHOS Genes

Activates Transcription

PGC-1αTranslation NRF1 Gene NRF1Translation TFAM Gene TFAMTranslation

Fatty Acid
Oxidation

Increases

Oxidative
Phosphorylation

Increases

Coactivates Activates Transcription Mitochondrial
Biogenesis

Promotes

Click to download full resolution via product page

Caption: Proposed signaling pathway of ReN001 (mavodelpar) in muscle cells.
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Caption: Experimental workflow for in vitro testing of ReN001.

Conclusion
ReN001 (mavodelpar) represented a rational therapeutic approach for PMM by targeting the

PPARδ pathway to enhance mitochondrial biogenesis and function. While preclinical studies in

animal models provided proof-of-concept, the compound ultimately failed to demonstrate

clinical benefit in PMM patients in the STRIDE trial. The reasons for this discrepancy between

preclinical and clinical results are likely multifactorial and may include the complexity of

mitochondrial diseases, the specific patient population studied, and the endpoints used.
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Despite the negative outcome of the ReN001 clinical program, the research provides valuable

insights for the field. The PPARδ pathway remains a target of interest for metabolic and muscle

disorders. The detailed clinical trial designs and the array of functional and patient-reported

outcomes utilized in the STRIDE study can serve as a blueprint for future therapeutic

development in PMM. The protocols outlined in these notes provide a framework for

researchers to continue exploring PPARδ agonists and other potential therapeutic strategies for

these devastating diseases. Further research is warranted to understand the full potential and

limitations of modulating this pathway in the context of mitochondrial dysfunction.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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